Diastereoselectivity in Prochiral Enone Reduction: DEANB Achieves dr 90.5:9.5 vs. 81:19 for Borane-Dimethyl Sulfide Under Identical Conditions
In the diastereoselective reduction of a prochiral enone intermediate en route to Travoprost, DEANB combined with (R)-Me CBS catalyst delivered the desired 15R-alcohol with a diastereomeric ratio of 90.5:9.5, whereas borane-dimethyl sulfide (DMSB) with the same catalyst under identical conditions (THF, 0–5 °C, 1 h) gave only 81:19 dr [1]. Under optimized conditions using 0.2 equiv of (R)-Me CBS and 2.5 equiv of DEANB, the dr was further improved to 95:5, and this selectivity was maintained reproducibly across multigram batches (100–500 g scale) sourced from two independent vendors (Sigma-Aldrich and BASF), yielding >60% chemical yield at scale [1]. Other reducing agents tested—NaBH₄/CeCl₃ and (−)-DIP chloride—gave substantially poorer dr values of 58:42 and 67:33, respectively [1].
| Evidence Dimension | Diastereomeric ratio (dr) in prochiral enone reduction |
|---|---|
| Target Compound Data | DEANB/(R)-Me CBS: dr 90.5:9.5 (optimized to 95:5 with 0.2 equiv catalyst) |
| Comparator Or Baseline | DMSB/(R)-Me CBS: dr 81:19; NaBH₄/CeCl₃: dr 58:42; (−)-DIP chloride: dr 67:33 |
| Quantified Difference | DEANB provides 9.5–14 percentage-point improvement in the desired diastereomer ratio over DMSB; up to 37-point advantage over NaBH₄/CeCl₃ |
| Conditions | THF, 0–5 °C, 1 h reaction; (R)-Me CBS oxazaborolidine catalyst; Travoprost enone intermediate |
Why This Matters
A 9–14 percentage-point gain in diastereomeric purity at the key intermediate stage directly reduces purification burden, increases isolated yield of the active pharmaceutical isomer, and eliminates the operational and environmental costs of dimethyl sulfide scrubbing and disposal—making DEANB the reagent of choice for scalable, cost-sensitive pharmaceutical intermediate manufacturing where stereochemical integrity is non-negotiable.
- [1] Aswathanarayanappa, C.; Bheemappa, E.; Bodke, Y. D. Diastereoselective Reduction of the Enone Intermediate of Travoprost. Org. Process Res. Dev. 2011, 15 (5), 1085–1087. DOI: 10.1021/op200154p View Source
